
(S)-2-氨基-2-(3-三氟甲基苯基)乙醇
描述
Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . The trifluoromethyl group is a common motif in many pharmaceuticals and agrochemicals.
Synthesis Analysis
Trifluoromethylation is a type of organic reaction that introduces a trifluoromethyl group into an organic compound . A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed .Molecular Structure Analysis
The molecular structure of a compound similar to the one you’re interested in, “(S)-1-(3-(Trifluoromethyl)phenyl)ethanol”, has the chemical formula C10H10F3O .Chemical Reactions Analysis
Trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylating agent . It can form electron donor–acceptor (EDA) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can depend on its specific structure. For a compound similar to the one you’re interested in, “(S)-1-(3-(Trifluoromethyl)phenyl)ethanol”, it’s a liquid at room temperature .科学研究应用
受体分化
苯乙醇胺衍生物的结构修饰,包括类似于 (S)-2-氨基-2-(3-三氟甲基苯基)乙醇的化合物,已被用于研究 β-肾上腺素能受体的分化。这些修饰有助于区分 β-1 和 β-2 受体类型,这对于理解拟交感神经活性至关重要 (Lands, Ludueña, & Buzzo, 1967)。
化学合成和改性
该化合物的结构框架已用于各种化学合成中。例如,使用铜催化过程已经实现了包括该化合物衍生物在内的邻位官能化卤代芳烃的直接胺化 (Zhao, Fu, & Qiao, 2010)。此外,关于杂环化合物合成的研究已经研究了苯肾上腺素衍生物,包括 2-氨基-(3-羟苯基)乙醇,用于合成各种异喹啉 (Kametani 等人,1970)。
生物还原在制药应用中的应用
(S)-1-(3-三氟甲基苯基)乙醇,一种特定药物的关键手性中间体,已使用生物催化剂生产。三氟甲基苯乙酮衍生物的酶基还原证明了该化合物在合成芳香手性醇中的重要性,这在药物背景下很有价值 (Yu, Li, Lu, & Zheng, 2018)。
二氧化碳捕获和环境应用
研究已经探索了氨基乙醇衍生物在捕获二氧化碳中的应用。已经合成并表征了新型的低共熔盐离子液体,包括 2-氨基乙醇衍生物,用于在工业应用中捕获 CO2 的潜力 (Zhao 等人,2011)。这展示了此类化合物的环境应用。
作用机制
Target of Action
The primary target of (S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol is Phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the conversion of noradrenaline to adrenaline .
Mode of Action
It is known that the compound interacts with its target enzyme, possibly acting as a substrate or inhibitor . This interaction could potentially alter the enzyme’s activity, leading to changes in the production of adrenaline.
Biochemical Pathways
Given its target, it is likely involved in thecatecholamine synthesis pathway . Changes in this pathway could have downstream effects on various physiological processes, including stress response, heart rate, and blood pressure.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol. For instance, the compound’s stability could be affected by factors such as temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other substances in the body, such as other drugs or metabolic products .
安全和危害
The safety and hazards of a compound can depend on its specific structure. For a compound similar to the one you’re interested in, “(S)-1-(3-(Trifluoromethyl)phenyl)ethanol”, it’s advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
未来方向
生化分析
Biochemical Properties
(S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as carbonyl reductase, which facilitates the reduction of ketones to alcohols. This interaction is essential for the synthesis of chiral alcohols, which are important intermediates in pharmaceutical manufacturing . Additionally, (S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol can interact with proteins and other biomolecules, influencing their structure and function through hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of (S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating these pathways, (S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol can affect gene expression and cellular metabolism. For instance, it can enhance or inhibit the expression of specific genes, leading to changes in protein synthesis and metabolic activity . These effects are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, (S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. This binding is often mediated by hydrogen bonds and van der Waals forces. Additionally, (S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of (S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol in laboratory settings have been investigated to understand its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to gradual degradation, affecting its efficacy . In vitro and in vivo studies have also revealed that the compound’s effects on cellular function can vary over time, with initial stimulatory effects followed by potential inhibitory effects at later stages.
Dosage Effects in Animal Models
The effects of (S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol at different dosages have been studied in animal models to determine its therapeutic window and potential toxicity. At low to moderate doses, the compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, it can lead to adverse effects, including hepatotoxicity and neurotoxicity. These findings highlight the importance of dose optimization for therapeutic applications.
Metabolic Pathways
(S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450, which facilitate its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes are crucial for the compound’s detoxification and excretion from the body. Additionally, (S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol can influence metabolic flux by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of (S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as organic cation transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of (S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, it can interact with transcription factors and other regulatory proteins, influencing gene expression. In the mitochondria, it can affect metabolic processes and energy production.
属性
IUPAC Name |
(2S)-2-amino-2-[3-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEIEIUCYFMKJD-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246765 | |
| Record name | (βS)-β-Amino-3-(trifluoromethyl)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
325152-99-6 | |
| Record name | (βS)-β-Amino-3-(trifluoromethyl)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=325152-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-Amino-3-(trifluoromethyl)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





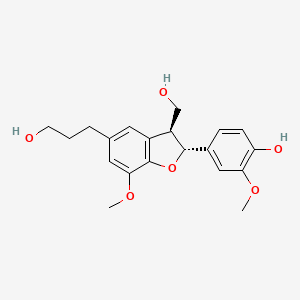

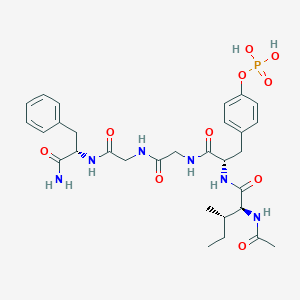
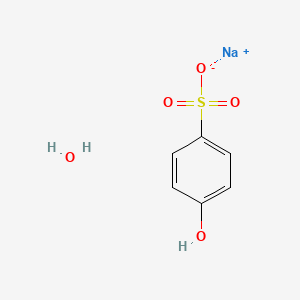

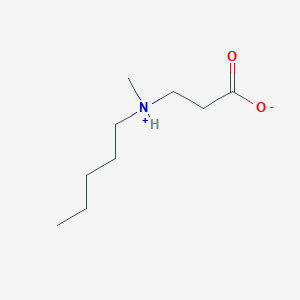
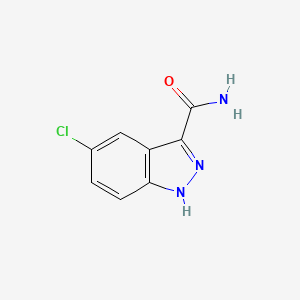
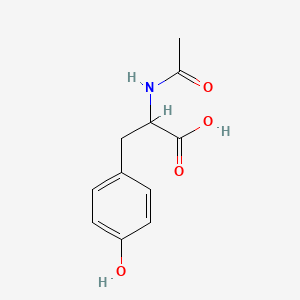
![1-Hydroxy-3-methoxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione;1-hydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B3028723.png)


